5-(Trifluoromethyl)thiophene-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3F3S2 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5-(trifluoromethyl)thiophene-2-thiol |
InChI |
InChI=1S/C5H3F3S2/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H |
InChI Key |
FPQACFOAIZCSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S)C(F)(F)F |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 5 Trifluoromethyl Thiophene 2 Thiol
De Novo Synthetic Routes to the Thiophene (B33073) Ring System
The de novo synthesis of the thiophene ring provides a versatile platform for introducing a wide array of substituents, including the electron-withdrawing trifluoromethyl group. These methods build the heterocyclic ring from acyclic precursors, allowing for precise control over the final structure.
A fundamental approach to thiophene synthesis involves the cyclization of linear precursors containing the necessary carbon and sulfur atoms. These reactions often rely on the formation of carbon-sulfur bonds to close the ring.
One notable method involves the reaction of 1,3-diynes with a sulfur source. The interaction between elemental sulfur and a base like sodium tert-butoxide (NaOtBu) can facilitate the synthesis of thiophene derivatives from 1,3-diynes in a single step. Another approach utilizes the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. This reaction can be carried out in conventional solvents like methanol with a PdI2 catalyst and a potassium iodide additive, or in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF4) to allow for catalyst recycling organic-chemistry.org.
Radical cyclization pathways also offer an efficient route to sulfur-containing heterocycles. For instance, the reaction of methylthiolated alkynones and alkynylthioanisoles with AgSCF3, promoted by a persulfate, can lead to 3-trifluoromethylthio substituted thioflavones and benzothiophenes. The proposed mechanism involves the addition of a CF3S radical to the triple bond, followed by cyclization rhhz.net.
A summary of selected cyclization reactions for thiophene synthesis is presented in the table below.
| Starting Materials | Reagents and Conditions | Product Type |
| 1,3-Diynes | Elemental Sulfur, NaOtBu | Substituted Thiophenes |
| 1-Mercapto-3-yn-2-ols | PdI2, KI, MeOH or BmimBF4 | Substituted Thiophenes |
| Methylthiolated Alkynones | AgSCF3, Persulfate | 3-CF3S Substituted Thioflavones |
| Alkynylthioanisoles | AgSCF3, Persulfate | 3-CF3S Substituted Benzothiophenes |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for constructing complex molecules like substituted thiophenes. These reactions are valued for their atom economy and procedural simplicity nih.gov.
The Gewald reaction is a classic and widely utilized MCR for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base . The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting materials .
Another example of an MCR approach is the L-proline catalyzed one-pot synthesis of 2-aminothiophene scaffolds. This method is noted for its mild conditions, low catalyst loading, and high yields organic-chemistry.org. Additionally, a 4-dimethylaminopyridine (DMAP) promoted protocol allows for the rapid synthesis of 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes at room temperature organic-chemistry.org.
The table below highlights key features of these multicomponent reactions.
| Reaction Name/Catalyst | Reactants | Key Features |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | Synthesis of 2-aminothiophenes |
| L-Proline Catalyzed | Not specified | Mild conditions, low catalyst loading, high yields |
| DMAP Promoted | Not specified | Rapid (3-5 min), room temperature, high yields |
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiophenes nih.gov. These approaches focus on improving the environmental footprint of chemical processes.
Performing reactions without a solvent can significantly reduce waste and simplify purification processes. A solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids and esters with thienyl bromides using aluminum oxide as a solid support has been developed for the synthesis of thiophene oligomers acs.org. This method offers a rapid and efficient route to these materials acs.org.
Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. The Gewald reaction has been successfully adapted to microwave-assisted organic synthesis (MAOS), significantly reducing the reaction time for the initial step from hours to minutes . This approach has been shown to produce identical end products to conventional methods . The use of microwave irradiation has been found to reduce reaction times and increase yields in the synthesis of certain thiophene derivatives, while also using less organic solvent researchgate.net.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Multicomponent reactions, by their nature, often exhibit high atom economy.
The use of sustainable reagents is also a key consideration. For instance, an environmentally sustainable strategy for the heterocyclization of bromoenynes uses inexpensive and safe potassium ethyl xanthogenate (EtOCS2K) as a thiol surrogate in a transition-metal-free reaction organic-chemistry.org. This reaction proceeds in a mixed solvent of tetrabutylphosphonium bromide and water organic-chemistry.org.
The following table summarizes the green chemistry approaches discussed.
| Green Chemistry Principle | Methodology | Advantages |
| Solvent-Free Conditions | Microwave-assisted Suzuki coupling on aluminum oxide | Reduced waste, simplified purification, rapid |
| Microwave-Assisted Synthesis | Gewald reaction under microwave irradiation | Drastically reduced reaction times, increased yields |
| Sustainable Reagents | Use of EtOCS2K as a thiol surrogate | Inexpensive, safe, transition-metal-free |
Green Chemistry Principles in Thiophene Ring Formation [1, 3, 4, 11, 14]
Functionalization of Pre-existing Thiophene Scaffolds and Related Precursors
The core of the synthetic strategy lies in the sequential or, in some cases, concerted modification of a thiophene ring. This typically involves two main stages: the introduction of the trifluoromethyl group and the introduction of the thiol group. The order of these steps can be varied depending on the chosen precursors and reaction conditions.
Introduction of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (CF3) group onto a thiophene ring is a crucial step that significantly influences the electronic properties of the molecule. Several methods have been developed for this transformation, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation, as well as strategies involving C-F bond activation.
Electrophilic trifluoromethylation involves the reaction of an electron-rich thiophene substrate with a reagent that acts as a source of an electrophilic "CF3+" equivalent. These reactions are often facilitated by a catalyst. A common approach is the use of hypervalent iodine reagents. For instance, trifluoromethylation of thiophene derivatives can be achieved, and the regioselectivity is influenced by the directing effects of existing substituents on the thiophene ring.
Table 1: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Type | Specific Reagent Example |
| Hypervalent Iodine Reagents | Togni reagents |
| Sulfonium Salts | Umemoto's reagents |
| Electrophilic Radical Sources | Trifluoromethanesulfonyl chloride (CF3SO2Cl) with a photoredox catalyst |
This table provides examples of reagent types used in electrophilic trifluoromethylation reactions.
Nucleophilic trifluoromethylation introduces the CF3 group as a nucleophile to a thiophene ring that has been rendered electrophilic, often through the presence of a leaving group. A common precursor for this strategy is a halogenated thiophene, such as 2-bromothiophene or 2,5-dihalothiophenes. The reaction typically employs a trifluoromethyl source like (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a suitable initiator or catalyst. Oxidative trifluoromethylation is a related concept where a nucleophilic substrate reacts with a nucleophilic trifluoromethylating reagent in the presence of an oxidant.
Radical trifluoromethylation protocols generate trifluoromethyl radicals (•CF3) that can then react with the thiophene ring. These radicals can be produced from various precursors, such as trifluoroiodomethane (CF3I) or trifluoromethanesulfonyl chloride (CF3SO2Cl), often initiated by light (photoredox catalysis) or a radical initiator. This method can be particularly effective for the functionalization of (hetero)aromatic thiols to generate S-trifluoromethylated derivatives chemistryviews.org.
An alternative strategy involves the use of precursors that already contain a trifluoromethyl group, where a C-F bond is selectively activated and functionalized. This approach is less common for the direct synthesis of the target compound but represents an area of active research in organofluorine chemistry. For example, methods are being developed for the selective functionalization of a single C-F bond in trifluoromethyl arenes. The treatment of CF3-bearing cyclopropanes with a Lewis acid like Et2AlCl can generate stabilized difluorocarbocations, which can then undergo nucleophilic addition with thiols researchgate.net.
Thiol Group Introduction Methodologies
The introduction of a thiol group at the 2-position of the thiophene ring is a well-established transformation. A highly effective and widely used method involves the lithiation of the thiophene ring followed by quenching with elemental sulfur.
A key intermediate for the synthesis of 5-(trifluoromethyl)thiophene-2-thiol is 2-bromo-5-(trifluoromethyl)thiophene myskinrecipes.com. This compound serves as an excellent precursor for the introduction of the thiol group at the 2-position. The synthetic sequence would proceed as follows:
Lithiation: 2-bromo-5-(trifluoromethyl)thiophene is treated with a strong organolithium base, such as n-butyllithium (BuLi), at low temperatures (e.g., -78 °C). This results in a lithium-halogen exchange, selectively forming the highly reactive intermediate, 5-(trifluoromethyl)-2-thienyllithium.
Sulfurization: The generated organolithium species is then reacted with elemental sulfur (S8). The lithium thiolate is formed in this step.
Acidification: The reaction mixture is subsequently acidified with a dilute acid (e.g., HCl or H2SO4) to protonate the thiolate and yield the final product, this compound.
This method is analogous to the preparation of 2-thiophenethiol from 2-bromothiophene, a procedure that has been well-documented to provide good yields orgsyn.org.
Direct Thiolation Reactions (e.g., via Sulfurization)
Direct thiolation represents a straightforward approach to introduce a thiol group onto the thiophene ring. A prominent example of this strategy is the sulfurization of an organometallic intermediate, such as a thienyllithium species. This method leverages the high reactivity of the C2 position of the thiophene ring. orgsyn.org
The synthesis commences with the deprotonation of a suitable precursor, such as 2-(trifluoromethyl)thiophene, using a strong base like n-butyllithium (n-BuLi) at low temperatures. This step generates a highly reactive 5-(trifluoromethyl)-2-thienyllithium intermediate. Subsequent quenching of this organolithium compound with elemental sulfur introduces the sulfur atom at the 2-position, forming a lithium thiolate salt. The final step involves acidic workup to protonate the thiolate, yielding the desired this compound. orgsyn.org This general methodology is well-established for the synthesis of other thiophenethiols, such as 2-thiophenethiol from thiophene. orgsyn.org
Table 1: Reaction Scheme for Direct Thiolation
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Lithiation | 2-(Trifluoromethyl)thiophene | n-Butyllithium (n-BuLi) | 5-(Trifluoromethyl)-2-thienyllithium |
| 2. Sulfurization | 5-(Trifluoromethyl)-2-thienyllithium | Elemental Sulfur (S) | Lithium 5-(trifluoromethyl)thiophene-2-thiolate |
| 3. Acidification | Lithium 5-(trifluoromethyl)thiophene-2-thiolate | Aqueous Acid (e.g., H₂SO₄) | This compound |
Conversion of Precursor Functional Groups to Thiols
An alternative and widely used strategy involves the synthesis of a thiophene ring bearing a different functional group at the 2-position, which is subsequently converted into a thiol. This multi-step approach offers flexibility and can be advantageous if the functionalized precursor is more readily accessible than the parent trifluoromethylthiophene.
Halogen-thiol exchange reactions utilize a halogenated thiophene derivative, typically 2-bromo-5-(trifluoromethyl)thiophene, as the starting material. myskinrecipes.com This precursor serves as a key intermediate for introducing various functionalities. myskinrecipes.com The bromo group acts as a good leaving group, facilitating nucleophilic substitution with a sulfur-containing nucleophile.
One common method involves the reaction of the bromo-precursor with a sulfur source like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S). This direct displacement reaction replaces the bromine atom with a thiol or thiolate group, which upon acidification yields the final product. Another pathway involves a metal-halogen exchange, for instance, by reacting 2-bromo-5-(trifluoromethyl)thiophene with an organolithium reagent to form the corresponding 2-lithiothiophene derivative, which can then be reacted with sulfur as described in the direct thiolation section. nih.gov
The reduction of sulfur-containing functional groups with a higher oxidation state, such as disulfides or sulfonyl halides, provides another reliable route to thiols.
Reduction of Disulfides: The corresponding disulfide, bis(5-(trifluoromethyl)thiophen-2-yl) disulfide, can be synthesized and subsequently reduced. The reduction of the disulfide bond (S-S) to two thiol groups (S-H) can be accomplished using various reducing agents. Common reagents for this transformation include zinc in the presence of an acid, or hydride reagents like sodium borohydride (B1222165) (NaBH₄).
Reduction of Sulfonyl Halides: A more common precursor is the sulfonyl halide, specifically 5-(trifluoromethyl)thiophene-2-sulfonyl chloride. This compound can be reduced to the target thiol using several methods. A well-documented method for the reduction of arylsulfonyl chlorides to arylthiols employs triphenylphosphine (B44618). researchgate.net Other established reducing systems include zinc dust and acid (e.g., sulfuric or acetic acid) or catalytic hydrogenation over a palladium catalyst. taylorfrancis.comgoogle.comgoogle.com
Table 2: Reagents for Reduction of Sulfonyl Chlorides
| Reducing Agent System | Reference |
| Triphenylphosphine | researchgate.net |
| Zinc / Acid | google.com |
| Lithium Aluminum Hydride | taylorfrancis.com |
| Catalytic Hydrogenation (Palladium Catalyst) | taylorfrancis.comgoogle.com |
This two-step methodology involves the initial formation of a thioester followed by its hydrolysis to unveil the thiol. Starting again from a halogenated precursor like 2-bromo-5-(trifluoromethyl)thiophene, a thioacyl group, such as thioacetate, is introduced via nucleophilic substitution. This is typically achieved by reacting the bromo-thiophene with a salt like potassium thioacetate (KSAc).
The resulting intermediate, S-(5-(trifluoromethyl)thiophen-2-yl) ethanethioate, is a stable and often easily purifiable compound. The final step is the hydrolysis of this thioester to liberate the free thiol. This can be carried out under either acidic or basic conditions. For instance, treatment with a base such as sodium hydroxide (B78521) or sodium methoxide in methanol, followed by an acidic workup, efficiently cleaves the acyl group to afford this compound.
Reactivity Profiles and Mechanistic Investigations of 5 Trifluoromethyl Thiophene 2 Thiol
Reactions Involving the Thiol Moiety
The sulfur atom of the thiol group in 5-(trifluoromethyl)thiophene-2-thiol is a soft nucleophile, making it reactive towards a range of electrophiles. This reactivity is central to its synthetic utility.
The deprotonated form of the thiol, the thiolate, is a potent nucleophile that drives many of the characteristic reactions of this compound.
S-alkylation of thiols is a fundamental transformation that leads to the formation of thioethers. In the case of this compound, this reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion, which then reacts with an alkyl halide or other alkylating agent.
S-arylation, the formation of a carbon-sulfur bond between the thiol and an aromatic ring, can be achieved using various methods, including reactions with diaryliodonium salts. rsc.org These salts serve as electrophilic aryl sources, and the reaction provides a direct route to diaryl sulfides. rsc.org The trifluoromethyl group on the thiophene (B33073) ring can influence the reaction rates and yields due to its electron-withdrawing nature.
Table 1: Examples of S-Alkylation and S-Arylation Reactions
| Electrophile | Product | Reaction Conditions |
| Alkyl Halide (R-X) | 5-(Trifluoromethyl)thiophen-2-yl alkyl sulfide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) |
| Diaryliodonium Salt (Ar2I+X-) | 5-(Trifluoromethyl)thiophen-2-yl aryl sulfide | Catalyst (e.g., CuI), Base, Solvent |
The thiol group of this compound can participate in Michael additions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. srce.hrmdpi.com This reaction is a powerful tool for carbon-sulfur bond formation. srce.hr The reaction is typically catalyzed by a base, which deprotonates the thiol to form the thiolate anion. This anion then adds to the β-carbon of the Michael acceptor. mdpi.com The presence of the electron-withdrawing trifluoromethyl group can enhance the acidity of the thiol, potentially facilitating the formation of the thiolate under milder conditions. The thia-Michael addition is known for its high efficiency, rapid reaction rates, and selectivity. mdpi.com
Table 2: Common Michael Acceptors in Thia-Michael Additions
| Michael Acceptor | Product Type |
| α,β-Unsaturated Ketones | β-Thioether Ketone |
| α,β-Unsaturated Esters | β-Thioether Ester |
| α,β-Unsaturated Nitriles | β-Thioether Nitrile |
| Maleimides | 3-Sulfanyl-pyrrolidine-2,5-dione |
Thiol-ene reactions are a cornerstone of "click chemistry," valued for their high yields, stereoselectivity, and rapid rates. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgalfa-chemistry.com The reaction can proceed through either a free-radical or a Michael addition pathway. wikipedia.org In the free-radical mechanism, a thiyl radical is generated, which then adds to the alkene. alfa-chemistry.com The nucleophilic mechanism involves the base-catalyzed addition of the thiolate to an activated alkene. alfa-chemistry.com The anti-Markovnikov addition is the typical outcome for both mechanisms. wikipedia.org The versatility of the thiol-ene reaction makes it a valuable method for the functionalization of molecules containing this compound.
Table 3: Key Features of Thiol-Ene Click Chemistry
| Feature | Description |
| Mechanism | Can be initiated by radicals (UV light, initiators) or nucleophiles/bases. alfa-chemistry.com |
| Regioselectivity | Typically results in anti-Markovnikov addition. wikipedia.org |
| Reaction Conditions | Often proceeds under mild, ambient conditions. core.ac.uk |
| Efficiency | Characterized by high yields and fast reaction rates. wikipedia.org |
This compound can react with acyl chlorides or carboxylic acid anhydrides to form thioesters. This reaction is analogous to the formation of esters from alcohols. The thiol acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.
Thiocarbamates are another class of compounds that can be synthesized from thiols. wikipedia.orgresearchgate.net One common method involves the reaction of a thiol with an isocyanate. The thiol adds to the carbon-nitrogen double bond of the isocyanate to yield the corresponding S-thiocarbamate. wikipedia.org Various synthetic routes to thiocarbamates exist, including reactions with carbamoyl (B1232498) chlorides and the use of carbon monoxide and sulfur. researchgate.netorganic-chemistry.org
The sulfur atom in the thiol group of this compound can exist in various oxidation states, and its oxidation leads to a range of sulfur-containing functional groups. The electron-withdrawing nature of the trifluoromethyl group can influence the susceptibility of the sulfur atom to oxidation. researchgate.net
Controlled oxidation of thiols can yield disulfides, and further oxidation can lead to sulfinic and sulfonic acids. The oxidation of the thiophene ring itself can also occur, potentially leading to thiophene-S-oxides, which are often unstable and reactive intermediates. nih.gov The oxidation of thiophenes can be achieved with various oxidizing agents, and the products can include sulfoxides and sulfones. scispace.comresearchgate.net The specific outcome of the oxidation depends on the reagent used and the reaction conditions. For instance, the oxidation of some thiols with chlorine dioxide has been shown to produce disulfides, thiosulfonates, and sulfonic acids. mdpi.com
Table 4: Potential Oxidation Products of this compound
| Oxidation Product | Functional Group |
| Disulfide | -S-S- |
| Sulfenic Acid | -SOH |
| Sulfinic Acid | -SO2H |
| Sulfonic Acid | -SO3H |
| Thiophene-S-oxide | Sulfoxide |
| Thiophene-S,S-dioxide | Sulfone |
Oxidative Transformations of the Thiol Group [20, 24]
Disulfide Formation and Reduction
The thiol group of this compound is expected to undergo characteristic oxidation and reduction reactions, reversibly forming the corresponding disulfide, bis(5-(trifluoromethyl)thiophen-2-yl) disulfide.
Disulfide Formation (Oxidation): The conversion of thiols to disulfides is a common oxidative coupling process. For this compound, this transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation of the sensitive thiophene ring or the thiol itself. The reaction involves the formation of a sulfur-sulfur single bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.
Suitable reagents and conditions for this transformation include:
Air Oxidation: In the presence of a base such as triethylamine (B128534) (Et₃N) in a solvent like DMF, atmospheric oxygen can serve as the oxidant. Sonication has been shown to markedly accelerate such reactions. rsc.org
Iodine (I₂): A mild solution of iodine in the presence of a weak base provides a classic and effective method for disulfide formation.
Sulfuryl Fluoride (SO₂F₂): This reagent has been developed for "redox-click chemistry" and offers exceptional selectivity for converting thiols to disulfides under simple conditions, often leading to quantitative yields and straightforward purification. nih.govchemrxiv.org
The generalized reaction is as follows: 2 R-SH + [Oxidant] → R-S-S-R + [Reduced Oxidant] where R = 5-(trifluoromethyl)thiophen-2-yl
Disulfide Reduction: The corresponding disulfide can be readily cleaved back to the thiol via reduction. This process is fundamental in biochemistry (e.g., reduction of glutathione (B108866) disulfide) and is a reliable synthetic transformation. Common laboratory reducing agents capable of cleaving the disulfide bond include:
Sodium borohydride (B1222165) (NaBH₄)
Zinc metal in the presence of an acid (e.g., acetic acid)
Phosphines, such as triphenylphosphine (B44618) (PPh₃), often in an aqueous organic solvent system.
The generalized reaction is: R-S-S-R + [Reductant] → 2 R-SH
Table 1: Representative Methods for Thiol-Disulfide Interconversion
| Transformation | Reagent/Condition | Product | Notes |
| Oxidation | Air (O₂), Et₃N, DMF | Bis(5-(trifluoromethyl)thiophen-2-yl) disulfide | Mild conditions; can be accelerated with ultrasound. rsc.org |
| Oxidation | I₂, Base | Bis(5-(trifluoromethyl)thiophen-2-yl) disulfide | A standard laboratory method for quantitative conversion. |
| Oxidation | SO₂F₂, Et₃N, CH₃CN | Bis(5-(trifluoromethyl)thiophen-2-yl) disulfide | Highly selective and efficient "click chemistry" approach. nih.govchemrxiv.org |
| Reduction | NaBH₄ | This compound | Common and effective hydride-based reductant. |
| Reduction | Zn, Acetic Acid | This compound | Classic metal/acid reduction system. |
Acidity and Anion Chemistry of the Thiol Group
The thiol proton of this compound is acidic and can be removed by a base to form the corresponding 5-(trifluoromethyl)thiophene-2-thiolate anion. The acidity of the thiol is enhanced by the electron-withdrawing nature of both the aromatic thiophene ring and, significantly, the trifluoromethyl group at the 5-position. This inductive effect stabilizes the resulting thiolate anion, making the parent thiol more acidic than typical alkyl thiols.
The thiolate anion is readily generated by treatment with common bases such as sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), or alkali metal alkoxides.
Once formed, the 5-(trifluoromethyl)thiophene-2-thiolate anion is a soft and potent nucleophile. smolecule.com It can participate in a variety of nucleophilic substitution and addition reactions. Its reactivity is centered on the sulfur atom, which readily attacks electrophilic carbon centers.
Key Reactions of the Thiolate Anion:
S-Alkylation: The thiolate reacts efficiently with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding thioethers. This is a robust method for installing a protecting group on the thiol or for synthesizing more complex molecules.
S-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields thioesters. Thioesters are valuable synthetic intermediates and can serve as another form of protecting group for the thiol.
Michael Addition: As a soft nucleophile, the thiolate is expected to react with α,β-unsaturated carbonyl compounds in a conjugate (Michael) addition fashion, attacking the β-carbon.
The generation and subsequent reaction of the thiolate provide a versatile pathway for the functionalization of the sulfur atom. rsc.org
Table 2: Predicted Reactivity of 5-(Trifluoromethyl)thiophene-2-thiolate Anion
| Electrophile Type | Example Reagent | Reaction Type | Product Class |
| Alkyl Halide | Methyl Iodide (CH₃I) | Sₙ2 Alkylation | Thioether |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution | Thioester |
| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | Michael Addition | Thioether Ketone |
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). nih.gov However, in this compound, the ring's reactivity is significantly modulated by the two substituents.
Electrophilic Aromatic Substitution (EAS) Reactions
In the 2,5-disubstituted ring of this compound, electrophilic attack can only occur at the C3 or C4 positions. The regiochemical outcome of EAS reactions is determined by the combined directing effects of the thiol (-SH) group at C2 and the trifluoromethyl (-CF₃) group at C5.
Thiol Group (-SH): The sulfur atom of the thiol group possesses lone pairs of electrons that it can donate into the thiophene ring via resonance. This makes the -SH group an activating, ortho, para-director. In this case, it activates the adjacent C3 position.
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful inductive effect). It is therefore a deactivating group and a meta-director. From its position at C5, it directs incoming electrophiles to the C3 position.
Both the activating -SH group and the deactivating -CF₃ group synergistically direct the electrophile to the C3 position . Therefore, electrophilic aromatic substitution on this compound is expected to proceed with high regioselectivity to yield 3-substituted products.
Table 3: Analysis of Substituent Directing Effects for EAS
| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position of Attack |
| -SH | C2 | Activating, Resonance Donor | ortho | C3 |
| -CF₃ | C5 | Deactivating, Inductive Withdrawer | meta | C3 |
| Combined | - | - | Synergistic | C3 |
While EAS is predicted to occur at the C3 position, the specific conditions required for these transformations must account for the chemical sensitivities of the thiol group and the deactivated nature of the ring.
Halogenation: Thiophenes are highly reactive towards halogenation, often leading to polysubstitution. iust.ac.ir To achieve selective monohalogenation at the C3 position of this compound, mild halogenating agents are required. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent are preferred as they provide a low concentration of the electrophilic halogen species and can prevent oxidation of the thiol group.
Nitration and Sulfonation: These reactions typically employ strong, oxidizing acids (e.g., HNO₃/H₂SO₄), which are incompatible with the free thiol group, leading to undesired oxidation to sulfonic acids or other byproducts. Therefore, a successful strategy necessitates the protection of the thiol group prior to the EAS reaction.
A plausible synthetic sequence would be:
Protection: The thiol is converted into a more robust, non-oxidizable functional group, such as a thioether (e.g., by reacting the thiolate with methyl iodide) or a thioester (e.g., via reaction with acetyl chloride).
Electrophilic Aromatic Substitution: The protected thiophene is then subjected to nitration or sulfonation. Milder nitrating agents, such as nitric acid in acetic anhydride, are often used for activated systems like thiophenes to avoid ring degradation. semanticscholar.orgscispace.com Sulfonation can be achieved using reagents like sulfur trioxide-pyridine complex.
Deprotection: The protecting group is subsequently removed to regenerate the free thiol, yielding the 3-nitro or 3-sulfo derivative of this compound.
Table 4: Proposed Strategies for Electrophilic Aromatic Substitution
| Reaction | Proposed Reagent | Key Considerations | Expected Product (after deprotection if needed) |
| Halogenation | NBS or NCS | Use of mild, non-oxidizing reagents is critical. | 3-Halo-5-(trifluoromethyl)thiophene-2-thiol |
| Nitration | 1. Protection (e.g., as -SMe) 2. HNO₃/Ac₂O 3. Deprotection | Thiol protection is mandatory to prevent oxidation. | 3-Nitro-5-(trifluoromethyl)thiophene-2-thiol |
| Sulfonation | 1. Protection (e.g., as -SMe) 2. SO₃·pyridine 3. Deprotection | Thiol protection is mandatory. Milder sulfonating agent is preferred. | 5-(Trifluoromethyl)-2-mercaptothiophene-3-sulfonic acid |
Metalation and Cross-Coupling Reactions
The presence of both a trifluoromethyl group and a thiol moiety on the thiophene ring imparts a unique reactivity profile to this compound, making it a potentially versatile building block in organic synthesis. Its participation in metalation and cross-coupling reactions is governed by the interplay between the directing effects of the thiol (or thiolate) group and the electronic influence of the potent electron-withdrawing trifluoromethyl group.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For this compound, the thiol group can act as a DMG. However, its acidity (pKa ≈ 6-7) means it will be readily deprotonated by strong bases like n-butyllithium. This necessitates a protection strategy or the use of excess base to first form the lithium thiolate, which can then direct a second deprotonation event on the ring.
The regiochemistry of this second deprotonation is dictated by the combined electronic effects of the thiolate and the trifluoromethyl group. The lithium thiolate at the C2 position would primarily direct metalation to the C3 position. However, the strong electron-withdrawing trifluoromethyl group at C5 significantly increases the acidity of the proton at the C4 position. While specific studies on this compound are not extensively documented, related studies on substituted thiophenes suggest that lithiation often occurs at the most acidic proton. For π-electron excessive heterocycles like thiophene, deprotonation typically occurs at the C2 or C5 position. uwindsor.ca In this case, with both positions substituted, the C3 and C4 protons are the targets. The powerful inductive effect of the CF3 group would likely render the C4 proton more acidic, creating a competitive scenario between the C3 (directed by the thiolate) and C4 (activated by the CF3 group) positions.
A plausible strategy involves protecting the thiol, for instance as a triisopropylsilyl (TIPS) thioether. The protected group would still be able to direct metalation to the C3 position, which could then be trapped with an electrophile. Subsequent deprotection would yield the functionalized this compound.
Suzuki, Stille, Heck, and Negishi Coupling Reactions (as a coupling partner)
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be envisioned as a coupling partner in several of these key reactions, although typically after modification of the thiol or the thiophene ring.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. mdpi.comresearchgate.net For this compound to act as a coupling partner, it would generally need to be converted into either a boronic acid/ester or a halide.
As the Boron Component: The compound could be halogenated at the C3 or C4 position, followed by lithiation and reaction with a trialkyl borate (B1201080) to form the corresponding thiophene boronic ester. This derivative could then be coupled with various aryl or vinyl halides.
As the Halide Component: The thiol group itself is not a typical leaving group for Suzuki coupling. However, if the thiophene ring were halogenated (e.g., at C3 or C4), the resulting halo-thiophene-thiol could undergo Suzuki coupling. The thiol group's nucleophilicity might require protection during the reaction.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. organic-chemistry.org Similar to the Suzuki reaction, participation of this compound would require its conversion to either an organostannane or a halide partner. nih.gov Stille couplings are often preferred for electron-rich heterocycles like thiophenes and can exhibit high functional group tolerance, sometimes proceeding under base-free conditions which could be advantageous for a sensitive substrate. researchgate.netchemicalforums.com
Heck Coupling: This reaction typically involves the coupling of an unsaturated halide with an alkene. While direct C-H activation of thiophenes is possible, it is more common to use a halogenated thiophene derivative. lu.se The thiol group could potentially be converted into a triflate, a competent leaving group for Heck reactions, allowing for the introduction of alkenyl groups at the C2 position.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organic halide. wikipedia.org This method is known for its high reactivity and functional group tolerance. A halogenated derivative of this compound could be coupled with various organozinc reagents. Conversely, lithiation of a protected version of the thiol followed by transmetalation with a zinc salt (e.g., ZnCl2) would generate the required organozinc species for coupling with aryl or vinyl halides.
Ring-Opening and C-S Bond Cleavage Reactions
The thiophene ring is generally stable, but under certain conditions, particularly when substituted with strong electron-withdrawing groups, it can undergo ring-opening or C-S bond cleavage reactions. researchgate.net The trifluoromethyl group at the C5 position significantly lowers the electron density of the thiophene ring, making it more susceptible to nucleophilic attack.
Theoretical studies suggest that the deactivation mechanism for electronically excited thiophene involves ring-opening, which is facilitated by the elongation of a C-S bond. rsc.org While this refers to a photochemical process, it highlights the inherent potential for C-S bond lability. In the ground state, nucleophilic attack on the thiophene ring is a plausible pathway for ring cleavage. For this compound, a strong nucleophile could potentially attack the C5 position, which is activated by the CF3 group. This could initiate a cascade leading to the cleavage of one of the C-S bonds.
The presence of the thiol group offers another potential reaction pathway. The corresponding thiolate is a soft nucleophile and could participate in intramolecular reactions or influence the regioselectivity of an external nucleophilic attack. Thiophenes substituted with electron-withdrawing groups can act as dienophiles in Diels-Alder reactions, which can be followed by rearrangement or fragmentation pathways leading to ring modification rather than complete cleavage. researchgate.net
Influence of the Trifluoromethyl Group on Compound Reactivity
The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the C5 position of the thiophene-2-thiol (B152015) ring profoundly influences the compound's electronic properties, acidity, nucleophilicity, and steric profile. nih.govnih.gov
Electronic Effects on Thiol Acidity and Nucleophilicity
The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion (RS⁻). The trifluoromethyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the thiophene ring and, consequently, from the sulfur atom. This delocalization and stabilization of the negative charge on the resulting thiolate anion make the corresponding thiol a significantly stronger acid compared to an unsubstituted analogue. nih.gov
| Compound | Substituent Effect | Expected pKa Range |
|---|---|---|
| Thiophenol | Reference (Phenyl group) | ~6.6 |
| 4-(Trifluoromethyl)thiophenol | Strong electron-withdrawing group | ~6.0 |
| Thiophene-2-thiol | Reference (Thiophene ring) | ~6.5 |
| This compound | Strong electron-withdrawing group | Predicted < 6.5 |
Steric Hindrance Considerations
The trifluoromethyl group is significantly larger than a hydrogen atom and is often considered to be sterically more demanding than a methyl group. documentsdelivered.comjst.go.jp Its van der Waals radius is comparable to that of a chlorine atom. nih.gov In this compound, the CF3 group is located at the C5 position, adjacent to the C4 proton but remote from the thiol group at C2.
The primary steric implications are:
Hindrance to Reactions at C4: The CF3 group will sterically hinder the approach of reagents to the adjacent C4 position. This could affect the regioselectivity of reactions like metalation or electrophilic substitution, potentially favoring attack at the less hindered C3 position.
Conformational Effects: The steric bulk of the CF3 group can influence the rotational conformation of substituents introduced at the C4 position. nih.gov
Minimal Direct Effect on the Thiol Group: Due to its position across the ring, the CF3 group is unlikely to cause significant direct steric hindrance for reactions occurring at the sulfur atom of the C2-thiol group. The reactivity of the thiol will be dominated by the electronic effects transmitted through the π-system of the ring.
Inductive Effects on Thiophene Ring Reactivitynih.gov
The reactivity of the thiophene ring in this compound is profoundly influenced by the electronic properties of the trifluoromethyl (-CF3) substituent. The -CF3 group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the three fluorine atoms. mdpi.comlibretexts.org This property dictates the electron density distribution across the aromatic ring and, consequently, its susceptibility to various chemical transformations.
The primary mechanism by which the -CF3 group exerts its influence is the negative inductive effect (-I effect). youtube.com This effect involves the withdrawal of electron density through the sigma (σ) bonds, making the adjacent carbon atom and, by extension, the entire thiophene ring, more electron-deficient. libretexts.orgnih.gov Thiophene itself is an electron-rich heterocycle, which typically makes it highly reactive towards electrophilic aromatic substitution. researchgate.net However, the presence of the strongly deactivating -CF3 group at the C5 position significantly tempers this reactivity by reducing the ring's nucleophilicity. libretexts.org
The electron-withdrawing nature of substituents can be quantified using Hammett constants. For the -CF3 group, the para constant (σp) is approximately +0.54, indicating a strong electron-withdrawing capability that deactivates the ring towards electrophilic attack. vedantu.com
Key consequences of the inductive effect of the -CF3 group on the thiophene ring include:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density on the thiophene ring makes it less attractive to electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are typically facile for thiophene, would require more forcing conditions and would be expected to proceed at a slower rate.
Activation towards Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. The -CF3 group can stabilize the negative charge of the Meisenheimer complex intermediate formed during an NAS reaction, thereby facilitating the displacement of a suitable leaving group from the ring.
Increased Acidity of Ring Protons and the Thiol Group: The inductive pull of electrons by the -CF3 group increases the polarity of the C-H bonds on the thiophene ring, enhancing the acidity of the ring protons. youtube.comreddit.com More significantly, this effect extends to the 2-thiol group. By stabilizing the resulting thiolate anion (S-) after deprotonation, the -CF3 group increases the acidity of the thiol proton, making this compound a stronger acid than unsubstituted thiophene-2-thiol. nih.gov
The following table summarizes the inductive effects of the trifluoromethyl group on the reactivity of the thiophene ring.
| Property | Description | Effect on Reactivity | Reference |
|---|---|---|---|
| Substituent | Trifluoromethyl (-CF3) | N/A | |
| Primary Electronic Effect | Strong Negative Inductive Effect (-I) | Withdraws electron density from the thiophene ring. | youtube.com |
| Hammett Constant (σp) | ~ +0.54 | Quantifies the strong electron-withdrawing nature. | vedantu.com |
| Electrophilic Aromatic Substitution (EAS) | Ring is deactivated. | Decreased reaction rate compared to unsubstituted thiophene. | libretexts.org |
| Nucleophilic Aromatic Substitution (NAS) | Ring is activated. | Increased susceptibility to nucleophilic attack. | |
| Acidity (Thiol and Ring C-H) | Acidity is increased. | Stabilization of the conjugate base (thiolate and carbanion). | nih.gov |
Strategic Applications of 5 Trifluoromethyl Thiophene 2 Thiol in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The inherent reactivity of the thiol group, coupled with the electronic properties imparted by the trifluoromethyl group, allows 5-(trifluoromethyl)thiophene-2-thiol to serve as a key precursor in the synthesis of diverse and complex molecular structures.
This compound is a versatile precursor for the synthesis of a variety of novel heterocyclic systems. The nucleophilic thiol group can readily participate in cyclocondensation reactions with appropriate electrophilic partners to form fused thiophene (B33073) derivatives. For instance, it can be employed in the synthesis of trifluoromethyl-substituted thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov The general synthetic approach involves the reaction of the thiol with a suitably functionalized pyrimidine (B1678525) precursor.
Similarly, this compound can be utilized in the construction of other fused heterocyclic systems such as thieno[3,2-d]thiazoles and thieno[2,3-b]pyridines. mdpi.com The trifluoromethyl group in these resulting heterocycles can significantly influence their physicochemical properties, including lipophilicity and metabolic stability, which are crucial for the development of new therapeutic agents.
Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound
| Heterocyclic System | Potential Synthetic Precursors | Key Reaction Type | Potential Applications |
| Thieno[2,3-d]pyrimidines | 2-amino-4-chloro-5-cyanopyrimidine | Cyclocondensation | Medicinal Chemistry nih.gov |
| Thieno[3,2-d]thiazoles | 2-chloro-3-cyanopyridine | Nucleophilic Aromatic Substitution/Cyclization | Materials Science |
| Thieno[2,3-b]pyridines | 2-halonicotinonitrile derivatives | Condensation | Agrochemicals |
The thiol functionality of this compound provides a reactive handle for its incorporation into macrocyclic structures. Thioether linkages are commonly used in the synthesis of macrocycles due to their stability and the specific geometric constraints they impose on the macrocyclic ring. The synthesis of such macrocycles typically involves the reaction of the thiol with dihaloalkanes or other bifunctional electrophiles under high-dilution conditions to favor intramolecular cyclization over polymerization.
The presence of the 5-(trifluoromethyl)thiophene moiety within the macrocycle can impart unique properties, such as pre-organization for ion binding or the creation of specific cavities for host-guest chemistry. These features are highly desirable in the design of sensors, ionophores, and molecular recognition systems.
Thiophene-containing polymers are a cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comwikipedia.orgresearchgate.netresearchgate.netmit.eduwikipedia.org The incorporation of a trifluoromethyl group onto the thiophene ring can significantly enhance the performance of these materials. The electron-withdrawing nature of the CF3 group can lower the HOMO and LUMO energy levels of the resulting polymer, leading to improved air stability and potentially higher open-circuit voltages in organic photovoltaic devices. wikipedia.org
This compound can be derivatized into polymerizable monomers, such as 2-bromo-5-(trifluoromethyl)thiophene, which can then be subjected to polymerization reactions like Grignard metathesis (GRIM) polymerization or Stille coupling to yield well-defined polythiophenes. The resulting polymers are expected to exhibit enhanced solubility in organic solvents, facilitating their processing into thin films for device fabrication. The unique electronic properties of these fluorinated polythiophenes make them promising candidates for next-generation electronic and optoelectronic applications. nbinno.comfrontiersin.org
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Monomer | Polymerization Method | Potential Properties | Application Areas |
| Poly(thiophene)s | 2-Bromo-5-(trifluoromethyl)thiophene | GRIM, Stille Coupling | Improved air stability, higher electron affinity, enhanced solubility | OFETs, OLEDs, OPVs wikipedia.orgresearchgate.netmit.eduwikipedia.org |
| Copolymers | Co-polymerization with other thiophene derivatives | Various cross-coupling reactions | Tunable electronic and optical properties | Organic electronics nbinno.comfrontiersin.org |
Ligand Design in Transition Metal Catalysis
The structural features of this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis. The sulfur atom of the thiol group can act as a soft donor for transition metals, while the thiophene ring can be further functionalized to create multidentate and chiral ligand frameworks.
Chiral ligands are essential for enantioselective catalysis, a field of paramount importance in the synthesis of pharmaceuticals and fine chemicals. This compound can serve as a starting material for the synthesis of various chiral ligands. For example, the thiol group can be used to anchor the thiophene moiety to a chiral backbone.
Furthermore, the thiophene ring itself can be elaborated to introduce other coordinating groups, leading to the formation of bidentate or tridentate chiral ligands. For instance, the introduction of a phosphine (B1218219) group at the 3- or 4-position of the thiophene ring, combined with the thiol at the 2-position, would generate a P,S-bidentate ligand. The stereoelectronic properties of such ligands can be fine-tuned by the trifluoromethyl group, which can influence the catalytic activity and enantioselectivity of the corresponding metal complexes. researchgate.net
Chiral ligands derived from thiophene derivatives have shown promise in a range of enantioselective catalytic reactions. nih.govacs.orgresearchgate.net Ligands incorporating the this compound framework could be particularly effective in reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.
The combination of the soft sulfur donor and the electronically modified thiophene ring can create a unique chiral environment around the metal center, enabling high levels of enantiocontrol. For example, rhodium or ruthenium complexes of chiral P,S-ligands derived from this compound could be effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. nih.gov Similarly, palladium complexes could be employed in enantioselective Heck or Suzuki cross-coupling reactions. The development of such catalytic systems is a key area of research for the efficient and selective synthesis of chiral molecules. scilit.comhilarispublisher.com
Table 3: Potential Applications of Chiral Ligands from this compound in Enantioselective Catalysis
| Reaction Type | Metal | Ligand Type | Potential Substrates |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral P,S-bidentate | Prochiral olefins, ketones nih.gov |
| Asymmetric Hydrosilylation | Rhodium, Iridium | Chiral N,S-bidentate | Ketones, imines |
| Asymmetric Heck Reaction | Palladium | Chiral P,S-bidentate | Olefins, aryl halides scilit.com |
| Asymmetric Suzuki Coupling | Palladium | Chiral phosphine-thioether | Aryl boronic acids, aryl halides hilarispublisher.com |
Based on a thorough review of available scientific literature, there is no specific information regarding the strategic applications of the chemical compound This compound in the areas outlined in the request. Research and data pertaining to its use in the development of sustainable catalytic systems, as a reagent in thiol-mediated radical reactions, as a sulfur transfer reagent, or in protecting group chemistry could not be located.
The provided outline requires detailed research findings and data tables focusing solely on "this compound" for the following sections:
Reagent in Functional Group Transformations
Protecting Group Chemistry
As no publications or data sets specific to this compound in these contexts are available, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on "this compound" and providing scientifically accurate, sourced content. Information exists for related but distinct compounds such as thiophene-2-thiol (B152015) or for general processes like trifluoromethylthiolation, but not for the specific molecule of interest in the requested applications.
Theoretical and Computational Investigations of 5 Trifluoromethyl Thiophene 2 Thiol
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. For 5-(Trifluoromethyl)thiophene-2-thiol, the interplay between the electron-rich thiophene (B33073) ring, the strongly electron-withdrawing trifluoromethyl (-CF₃) group, and the electron-donating thiol (-SH) group creates a unique electronic profile.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
For thiophene derivatives, the distribution and energy of these orbitals are heavily influenced by the substituents. epfl.ch The electron-donating thiol group at the 2-position is expected to raise the energy of the HOMO, while the potent electron-withdrawing trifluoromethyl group at the 5-position will significantly lower the energy of the LUMO. epfl.ch This combined effect leads to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, suggesting higher reactivity. mdpi.com
Computational studies on similar substituted thiophenes using DFT methods, such as B3LYP, provide insight into the expected FMO properties. The HOMO is typically a π-orbital with significant electron density on the thiophene ring and the sulfur atom of the thiol group. Conversely, the LUMO is expected to be a π*-orbital with a large contribution from the trifluoromethyl group and the adjacent carbon atom of the thiophene ring.
Table 1: Representative FMO Data for Substituted Thiophenes (Calculated via DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Thiophene-2-carboxylic acid derivative | -6.85 | -1.89 | 4.96 |
| Thiophene Sulfonamide derivative (with -CF₃) | -8.08 | -3.43 | 4.65 |
| 2-(2-Nitrovinyl) thiophene | -6.75 | -3.12 | 3.63 |
| 2-Amino Thiophene Derivative | -5.46 | -1.29 | 4.17 |
Note: Data is illustrative and sourced from computational studies on various thiophene derivatives to show general trends. mdpi.commdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dntb.gov.ua The MEP surface plots the electrostatic potential onto the electron density surface, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
In this compound, the MEP would show distinct regions of varying potential:
Negative Potential (Red/Yellow): The highest electron density is expected around the sulfur atom of the thiol group due to its lone pairs of electrons. The sulfur atom within the thiophene ring also contributes to a region of negative potential. These areas are the primary sites for electrophilic attack.
Positive Potential (Blue): A strong region of positive potential is anticipated around the trifluoromethyl group, a consequence of the high electronegativity of the fluorine atoms. researchgate.net The hydrogen atom of the thiol group would also exhibit a positive potential, making it a potential hydrogen bond donor.
Intermediate Potential (Green): The carbon backbone of the thiophene ring would display intermediate potential, influenced by the competing electronic effects of the substituents.
Based on the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. semanticscholar.orgresearchgate.net These global reactivity descriptors, derived from conceptual DFT, provide a framework for predicting a molecule's stability and reaction tendencies. mdpi.comresearchgate.net
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.org
Chemical Potential (μ): The escaping tendency of electrons from a system. Calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. Calculated as ω = μ² / (2η).
For this compound, the presence of the -CF₃ group is expected to result in a high electron affinity and a high electrophilicity index, indicating a strong tendency to act as an electron acceptor in reactions.
Table 2: Calculated Global Reactivity Descriptors for a Thiophene Derivative
| Parameter | Formula | Illustrative Value (eV) |
|---|---|---|
| EHOMO | - | -6.367 |
| ELUMO | - | -2.705 |
| Ionization Potential (I) | -EHOMO | 6.367 |
| Electron Affinity (A) | -ELUMO | 2.705 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.662 |
| Chemical Hardness (η) | (I - A) / 2 | 1.828 |
| Chemical Softness (S) | 1 / (2η) | 0.273 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.618 |
Note: Values are for the related compound 2(E)‑1‑(3‑bromothiophene‑2‑yl)‑3‑(furan‑2‑yl)prop‑2‑en‑1‑one to illustrate typical magnitudes. rroij.com
Computational Modeling of Reaction Pathways and Mechanisms
Beyond static electronic properties, computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction. This allows for the elucidation of reaction mechanisms, identification of intermediates, and prediction of reaction kinetics.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational models can locate the precise geometry of these fleeting transition states and calculate their energies. mit.edu
For reactions involving thiophene derivatives, such as C-H functionalization, pyrolysis, or isomerization, DFT calculations can map out the potential energy surface. acs.orgresearchgate.netacs.org For instance, in a palladium-catalyzed C-H activation of a thiophene, calculations can predict whether the reaction will occur at the C2 or C3 position by comparing the energy barriers for each pathway. acs.org The calculated free energy barrier (ΔG‡) is a key predictor of reaction feasibility. A lower barrier indicates a faster, more favorable reaction. These calculations involve optimizing the geometries of reactants, products, and all intermediates, and then using algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. acs.org
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical models must account for these solvent effects to provide realistic predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. tandfonline.com
This method allows for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the energy barriers of the reaction. For example, a polar solvent might preferentially stabilize a polar transition state, accelerating the reaction compared to its rate in the gas phase or in a nonpolar solvent. researchgate.net For reactions involving charged or highly polar species, the inclusion of solvent effects is crucial for obtaining results that correlate well with experimental observations.
Intermolecular Interactions and Self-Assembly (from a theoretical perspective, not experimental results)
A theoretical investigation into the intermolecular interactions of this compound would be necessary to elucidate its self-assembly behavior. Such studies, typically employing methods like Density Functional Theory (DFT), would model the interactions between two or more molecules to determine the most stable configurations and the nature of the forces involved.
The thiol group (-SH) of this compound provides the primary site for hydrogen bonding, where the hydrogen atom can act as a donor. Potential hydrogen bond acceptors on a neighboring molecule could include the sulfur atom of the thiol group, the sulfur atom within the thiophene ring, or the fluorine atoms of the trifluoromethyl group.
A comprehensive theoretical analysis would calculate the binding energies and geometries of various possible hydrogen-bonded dimers. For example, a common arrangement to study would be the S-H···S interaction. The strength of such a bond would be quantified by the interaction energy (typically in kJ/mol) and characterized by the distance between the hydrogen and the acceptor atom and the angle of the bond.
Table 5.1: Hypothetical Parameters for Theoretical Hydrogen Bond Analysis (Note: This table is illustrative of the types of data that would be generated from a computational study and does not represent actual published data.)
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kJ/mol) |
|---|---|---|---|
| S-H···S (thiol) | Data Not Available | Data Not Available | Data Not Available |
| S-H···S (ring) | Data Not Available | Data Not Available | Data Not Available |
The planar, aromatic thiophene ring is capable of engaging in π-π stacking interactions, which are a form of van der Waals force crucial for the self-assembly of many organic molecules. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating thiol group would influence the electronic distribution of the ring and, consequently, the nature of the stacking.
Theoretical calculations would explore different stacking configurations, such as parallel-displaced or T-shaped arrangements, to identify the most energetically favorable geometry. Key parameters derived from these calculations would include the interplanar distance between the rings and the interaction energy. The influence of the trifluoromethyl group on stacking, potentially through electrostatic or steric effects, would be a key aspect of such an investigation.
Table 5.2: Hypothetical Parameters for Theoretical Aromatic Stacking Analysis (Note: This table is illustrative of the types of data that would be generated from a computational study and does not represent actual published data.)
| Stacking Configuration | Interplanar Distance (Å) | Interaction Energy (kJ/mol) |
|---|---|---|
| Parallel-Displaced | Data Not Available | Data Not Available |
Emerging Research Directions and Future Outlook for 5 Trifluoromethyl Thiophene 2 Thiol
The strategic incorporation of a trifluoromethyl (CF3) group onto a thiophene (B33073) scaffold imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making 5-(trifluoromethyl)thiophene-2-thiol a valuable building block in medicinal chemistry and materials science. While its utility is recognized, the full potential of this compound is still being explored. Emerging research is focused on developing more efficient and sustainable synthetic routes, uncovering novel reactivity patterns, and integrating its synthesis into modern automated platforms. These future directions promise to expand the accessibility and application of this versatile fluorinated heterocycle.
Q & A
Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)thiophene-2-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via regioselective functionalization of thiophene derivatives. A step-efficient pathway involves halogenation followed by trifluoromethylation. For example, TMPMgCl·LiCl and Pd-PEPPSI-SIPr catalysts in THF at 60°C enable efficient coupling reactions, achieving yields >85% (as demonstrated in analogous thiophene syntheses) . Key parameters include solvent choice (THF for stability), temperature control (60–80°C), and stoichiometric ratios of Grignard reagents. Reaction progress should be monitored via thin-layer chromatography (TLC) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are critical. For instance, NMR resolves trifluoromethyl group environments, with δ ≈ -60 to -65 ppm typical for -CF in thiophenes .
- HRMS : High-resolution mass spectrometry (HRMS) using DART-ESI+ confirms molecular ion peaks (e.g., m/z 651.1778 for a related compound) .
- IR Spectroscopy : Peaks at ~1549 cm (C-F stretching) and ~725 cm (thiol S-H) validate functional groups .
Q. What solvent systems are compatible with this compound in downstream derivatization reactions?
- Methodological Answer : Polar aprotic solvents (THF, DMF) are preferred for stability. Avoid protic solvents (e.g., water, alcohols) to prevent thiol oxidation. For cross-coupling reactions (e.g., Suzuki-Miyaura), degassed THF with Pd catalysts under inert atmospheres minimizes side reactions .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the electronic properties and reactivity of the thiophene ring?
- Methodological Answer : Computational studies (DFT) reveal that the -CF group reduces electron density at the thiophene sulfur, enhancing electrophilic substitution at the 4-position. HOMO-LUMO gaps calculated at the B3LYP/6-311++G(d,p) level show a 0.5–0.8 eV decrease compared to unsubstituted thiophenes, increasing reactivity toward nucleophiles . Experimental validation via cyclic voltammetry can corroborate these findings .
Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylthiophene derivatives?
- Methodological Answer : Discrepancies arise from trace moisture or oxygen sensitivity. Standardize protocols:
- Use rigorously dried solvents (e.g., THF over Na/benzophenone).
- Optimize Pd catalyst loading (0.5–2 mol% Pd-PEPPSI-SIPr) to balance cost and efficiency .
- Compare yields under inert (Ar/N) vs. ambient conditions to isolate air/moisture effects .
Q. How can regioselectivity be controlled during derivatization of this compound?
- Methodological Answer :
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Low melting points (<100°C) and hygroscopicity complicate crystallization. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
